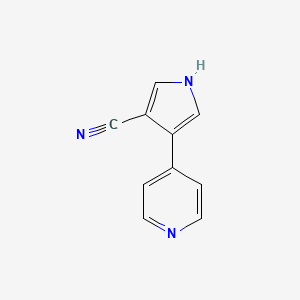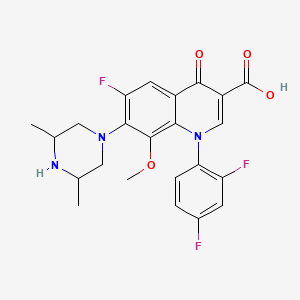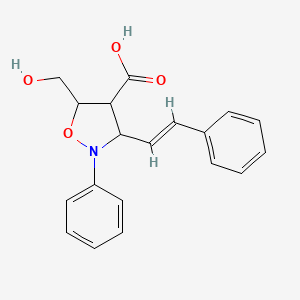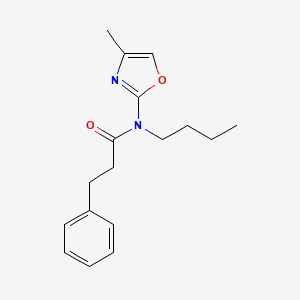![molecular formula C7H7ClN2 B12879977 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a chlorine atom at the 7th position adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves the use of transition-metal-free strategies, such as the cyclization of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom at the 7th position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including those involved in cell proliferation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom at the 7th position.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Pyrrolopyrazine derivatives: These compounds have a pyrazine ring fused with a pyrrole ring.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives with potential biological activities .
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
7-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
Clave InChI |
DKQMMXFATGVNSU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=NC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)




![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)





![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
